2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1909305-24-3
VCID: VC5394866
InChI: InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22)
SMILES: CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O
Molecular Formula: C17H25F3O4Si
Molecular Weight: 378.463

2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid

CAS No.: 1909305-24-3

Cat. No.: VC5394866

Molecular Formula: C17H25F3O4Si

Molecular Weight: 378.463

* For research use only. Not for human or veterinary use.

2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid - 1909305-24-3

Specification

CAS No. 1909305-24-3
Molecular Formula C17H25F3O4Si
Molecular Weight 378.463
IUPAC Name 2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid
Standard InChI InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22)
Standard InChI Key GNKXAPQVRMTGAO-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₂₅F₃O₄Si and a molecular weight of 378.46 g/mol . Its IUPAC name is 2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid, reflecting the substitution pattern on the aromatic ring.

Spectral Data and Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (requires experimental data)
SolubilityLikely soluble in polar aprotic solvents
logPEstimated >3 (high lipophilicity)
StabilityStable under inert conditions

The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, while the bulky tris(propan-2-yl)silyl (TIPS) group provides steric protection to the phenolic oxygen .

Synthesis and Purification

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Silylation: Introduction of the TIPS group via reaction with tris(propan-2-yl)silyl chloride in the presence of a base (e.g., imidazole).

  • Trifluoromethoxylation: Electrophilic substitution or coupling reactions to install the -OCF₃ group .

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile .

Example Reaction Scheme:

3-Hydroxybenzoic acidTIPS-Cl, Base3-TIPS-oxybenzoic acidCF₃O-sourceTarget Compound\text{3-Hydroxybenzoic acid} \xrightarrow{\text{TIPS-Cl, Base}} \text{3-TIPS-oxybenzoic acid} \xrightarrow{\text{CF₃O-source}} \text{Target Compound}

Purification Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to isolate intermediates and final product.

  • Recrystallization: Employed for high-purity yields using solvents like hexane/ethyl acetate .

Biological and Pharmacological Applications

Cholesterol Ester Transfer Protein (CETP) Inhibition

Structural analogs of this compound exhibit CETP inhibitory activity, suggesting potential use in managing dyslipidemia . CETP inhibition raises HDL cholesterol and lowers LDL, critical for cardiovascular health.

Drug Design and Prodrug Strategies

The TIPS group serves as a protecting group for hydroxyl functionalities, enabling controlled release in prodrug formulations . For example, silyl ethers are hydrolyzed enzymatically in vivo to release active metabolites.

Hazard ClassRisk Statement
Acute ToxicityHarmful if swallowed (H302)
Skin/IrritationCauses skin and eye irritation (H315/H319)

Handling requires PPE (gloves, goggles) and adherence to fume hood protocols .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.8–7.5 (m, aromatic H), 1.2–1.0 (m, TIPS -CH(CH₃)₂).

  • ¹³C NMR: 165 ppm (COOH), 120–125 ppm (CF₃O), 18–22 ppm (TIPS -CH₃) .

  • IR (cm⁻¹): 1700 (C=O), 1250 (C-F), 1100 (Si-O).

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water gradient, retention time ~12.5 min.

  • TLC: Rf = 0.6 (silica gel, hexane:ethyl acetate 3:1) .

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